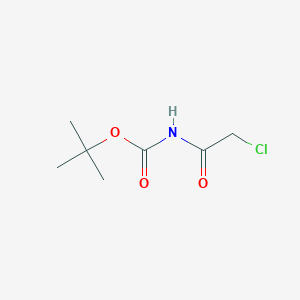

tert-Butyl (2-chloroacetyl)carbamate

Overview

Description

Entocort, known chemically as budesonide, is a synthetic corticosteroid used primarily for the treatment of inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . Budesonide is a white to off-white, tasteless, odorless powder that is practically insoluble in water and heptane, sparingly soluble in ethanol, and freely soluble in chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: Budesonide is synthesized through a multi-step process starting from 16α,17α-epoxyprogesterone. The key steps involve the formation of the 16α,17α-acetal with butyraldehyde, followed by selective hydroxylation at the 11β position .

Industrial Production Methods: In industrial settings, budesonide is produced using a similar synthetic route but optimized for large-scale production. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Budesonide undergoes several types of chemical reactions, including:

Oxidation: Budesonide can be oxidized to form 6β-hydroxy budesonide and 16α-hydroxy prednisolone.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur at various positions on the steroid backbone, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include 6β-hydroxy budesonide and 16α-hydroxy prednisolone, both of which have negligible glucocorticoid activity compared to the parent compound .

Scientific Research Applications

Budesonide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroid chemistry and synthetic pathways.

Biology: Investigated for its effects on cellular processes and immune response modulation.

Mechanism of Action

Budesonide exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . This results in potent anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Prednisolone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.

Hydrocortisone: A naturally occurring corticosteroid with broader applications but lower potency.

Methylprednisolone: A synthetic corticosteroid with a similar mechanism of action but different metabolic pathways.

Uniqueness of Budesonide: Budesonide is unique due to its high topical glucocorticoid activity and substantial first-pass metabolism, which limits its systemic availability and reduces the risk of systemic side effects . This makes it particularly suitable for localized treatment of inflammatory conditions in the gastrointestinal tract.

Biological Activity

tert-Butyl (2-chloroacetyl)carbamate is a synthetic compound belonging to the carbamate class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₂ClNO₃

- Molecular Weight : 193.63 g/mol

- CAS Number : 120158-03-4

The compound features a chloroacetyl group attached to a tert-butyl carbamate, which enhances its biological activity by improving solubility and stability compared to other carbamate derivatives .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been evaluated for its ability to inhibit tumor growth in various cancer models. The mechanism of action primarily involves the inhibition of DNA synthesis and interference with cell cycle progression.

Table 1: Antitumor Activity Data

| Compound | Test Model | T/C % (Median Survival Time) | Reference |

|---|---|---|---|

| This compound | Mice with tumors | >125% (significant activity) | |

| Mitomycin C | Various cancers | 150% | |

| Docetaxel | Breast cancer | 160% |

The T/C % is a measure of the therapeutic efficacy of the compound, where values greater than 125% indicate significant antitumor activity without systemic toxicity .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of DNA Synthesis : Similar to other carbamates, it disrupts the synthesis of nucleic acids in cancer cells, leading to cell cycle arrest and apoptosis.

- Proteolytic Stability : The carbamate structure provides resistance against enzymatic degradation, allowing sustained action within biological systems .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

-

Study on Antineoplastic Activity :

A study evaluated the compound's effects on mice bearing tumors. The results showed a median survival time significantly improved compared to untreated controls, indicating potent antineoplastic activity . -

Comparative Analysis with Other Carbamates :

A comparative study highlighted that derivatives like betulinic acid and its carbamate forms exhibited enhanced potency against various cancer cell lines. This compound was noted for its superior efficacy in inhibiting tumor growth compared to traditional chemotherapeutics .

Properties

IUPAC Name |

tert-butyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPCHPGANCQUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.